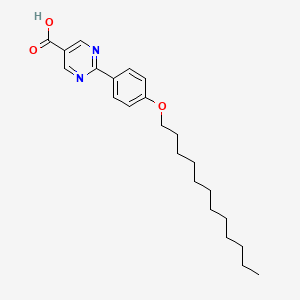
2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid is a synthetic organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a dodecyloxy group attached to the phenyl ring, which is further connected to a pyrimidine ring substituted with a carboxylic acid group at the 5-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Dodecyloxyphenyl Intermediate: The synthesis begins with the preparation of 4-(dodecyloxy)phenylboronic acid through the reaction of dodecyl bromide with 4-hydroxyphenylboronic acid in the presence of a base such as potassium carbonate.
Suzuki Coupling Reaction: The dodecyloxyphenylboronic acid is then subjected to a Suzuki coupling reaction with 2-bromo-5-chloropyrimidine in the presence of a palladium catalyst and a base like sodium carbonate to form 2-(4-(dodecyloxy)phenyl)pyrimidine.
Carboxylation: The final step involves the carboxylation of the pyrimidine derivative using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 5-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the original substituents.
Wissenschaftliche Forschungsanwendungen
2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory or microbial processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Altering Gene Expression: Influencing the expression of genes related to inflammation, microbial resistance, or other biological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(Methoxy)phenyl)pyrimidine-5-carboxylic acid
- 2-(4-(Ethoxy)phenyl)pyrimidine-5-carboxylic acid
- 2-(4-(Butoxy)phenyl)pyrimidine-5-carboxylic acid
Uniqueness
2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the long dodecyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
125882-95-3 |
|---|---|
Molekularformel |
C23H32N2O3 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
2-(4-dodecoxyphenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C23H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-16-28-21-14-12-19(13-15-21)22-24-17-20(18-25-22)23(26)27/h12-15,17-18H,2-11,16H2,1H3,(H,26,27) |
InChI-Schlüssel |
LYVUHPUTWKNGLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


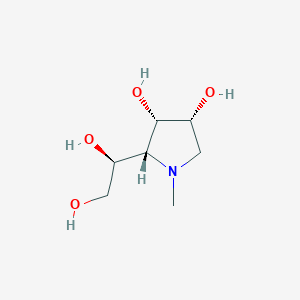
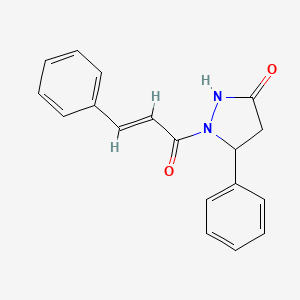
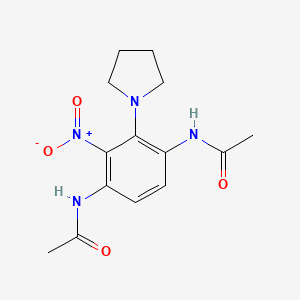
![2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12911900.png)
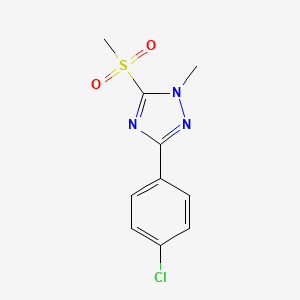

![Ethyl 1-[({4-chloro-6-[3-methyl-4-(3-methylbutanoyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B12911909.png)
![4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12911910.png)
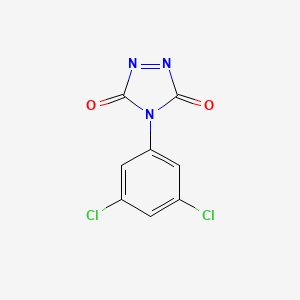
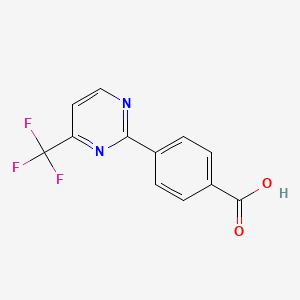

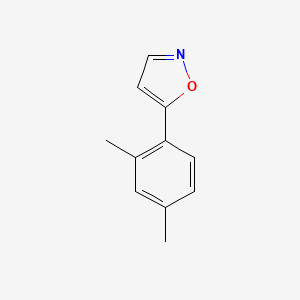
![3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12911928.png)

